molecular formula C11H8ClNO2 B1466512 Methyl 2-chloroquinoline-6-carboxylate CAS No. 849807-09-6

Methyl 2-chloroquinoline-6-carboxylate

Cat. No. B1466512
Key on ui cas rn: 849807-09-6
M. Wt: 221.64 g/mol
InChI Key: UOUBEKSUNCCLDY-UHFFFAOYSA-N
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Patent
US07932272B2

Procedure details

Phosphorus oxychloride (10 mL) was added to quinoline-6-carboxylic acid methyl ester N-oxide (1.5 g, 7.6 mmol), and the solution was refluxed for 2 hours. The reaction solution was poured onto an ice, and warmed gradually to room temperature. Ethyl acetate was added to the reaction solution, which was then extracted, and sequentially washed with an aqueous solution of saturated sodium bicarbonate and brine. The solvent was evaporated in vacuo, the residue was purified by silica gel column chromatography (hexane:ethyl acetate=2:1), and the title compound (0.47 g, 2.1 mmol, 28%) was obtained as a white solid.
Quantity
10 mL
Type
reactant
Reaction Step One
Name
quinoline-6-carboxylic acid methyl ester N-oxide
Quantity
1.5 g
Type
reactant
Reaction Step One
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
28%

Identifiers

REACTION_CXSMILES
P(Cl)(Cl)([Cl:3])=O.[CH3:6][O:7][C:8]([C:10]1[CH:11]=[C:12]2[C:17](=[CH:18][CH:19]=1)[N+:16]([O-])=[CH:15][CH:14]=[CH:13]2)=[O:9]>C(OCC)(=O)C>[CH3:6][O:7][C:8]([C:10]1[CH:11]=[C:12]2[C:17](=[CH:18][CH:19]=1)[N:16]=[C:15]([Cl:3])[CH:14]=[CH:13]2)=[O:9]

Inputs

Step One
Name
Quantity
10 mL
Type
reactant
Smiles
P(=O)(Cl)(Cl)Cl
Name
quinoline-6-carboxylic acid methyl ester N-oxide
Quantity
1.5 g
Type
reactant
Smiles
COC(=O)C=1C=C2C=CC=[N+](C2=CC1)[O-]
Step Two
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the solution was refluxed for 2 hours
Duration
2 h
EXTRACTION
Type
EXTRACTION
Details
was then extracted
WASH
Type
WASH
Details
sequentially washed with an aqueous solution of saturated sodium bicarbonate and brine
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
the residue was purified by silica gel column chromatography (hexane:ethyl acetate=2:1)

Outcomes

Product
Name
Type
product
Smiles
COC(=O)C=1C=C2C=CC(=NC2=CC1)Cl
Measurements
Type Value Analysis
AMOUNT: AMOUNT 2.1 mmol
AMOUNT: MASS 0.47 g
YIELD: PERCENTYIELD 28%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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